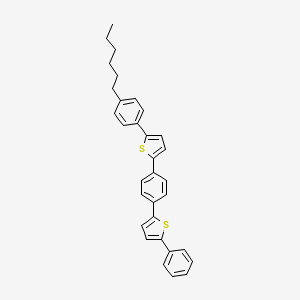
4''-Hexyl-1,4-bis(5-phenyl-2-thienyl)benzene (purified by sublimation)
Vue d'ensemble
Description
4’'-Hexyl-1,4-bis(5-phenyl-2-thienyl)benzene (purified by sublimation) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hexyl chain attached to a benzene ring, which is further substituted with two phenyl-thienyl groups. The purification by sublimation ensures high purity, making it suitable for research and industrial applications.
Mécanisme D'action
Target of Action
The primary target of 4’'-Hexyl-1,4-bis(5-phenyl-2-thienyl)benzene is organic synaptic transistors . These transistors are crucial components in electronic devices, where they amplify or switch electronic signals and electrical power.
Mode of Action
The compound interacts with its targets by forming monolayer molecular crystals on the organic synaptic transistors . This interaction results in functions similar to biological synapses, including excitatory postsynaptic current (EPSC), pair-pulse facilitation, and short/long-term memory .
Biochemical Pathways
The compound’s ability to mimic biological synapses suggests it may influence pathways related to signal transmission in neurons .
Result of Action
The action of 4’'-Hexyl-1,4-bis(5-phenyl-2-thienyl)benzene results in the realization of functions similar to biological synapses, including excitatory postsynaptic current (EPSC), pair-pulse facilitation, and short/long-term memory . These effects suggest the compound could have potential applications in the development of advanced electronic devices.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4’'-Hexyl-1,4-bis(5-phenyl-2-thienyl)benzene.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’'-Hexyl-1,4-bis(5-phenyl-2-thienyl)benzene typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, where boronic acid derivatives react with halogenated aromatic compounds in the presence of a palladium catalyst. The reaction conditions often involve the use of bases such as potassium carbonate and solvents like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification by sublimation is a critical step to ensure the removal of impurities and achieve the desired purity level.
Analyse Des Réactions Chimiques
Types of Reactions
4’'-Hexyl-1,4-bis(5-phenyl-2-thienyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenyl or thienyl groups are substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce the corresponding alkanes.
Applications De Recherche Scientifique
4’'-Hexyl-1,4-bis(5-phenyl-2-thienyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Hexylphenyl)-5-[4-(5-phenyl-2-thienyl)phenyl]thiophene
- 4’'-Hexyl-1,4-bis(5-phenyl-2-thienyl)benzene derivatives
Uniqueness
4’'-Hexyl-1,4-bis(5-phenyl-2-thienyl)benzene stands out due to its unique structural features, such as the hexyl chain and the phenyl-thienyl substitutions. These structural elements contribute to its distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
IUPAC Name |
2-(4-hexylphenyl)-5-[4-(5-phenylthiophen-2-yl)phenyl]thiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30S2/c1-2-3-4-6-9-24-12-14-26(15-13-24)30-22-23-32(34-30)28-18-16-27(17-19-28)31-21-20-29(33-31)25-10-7-5-8-11-25/h5,7-8,10-23H,2-4,6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVIUYXTRPAAAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(C=C3)C4=CC=C(S4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


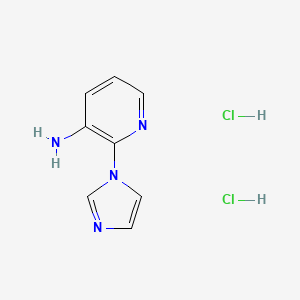
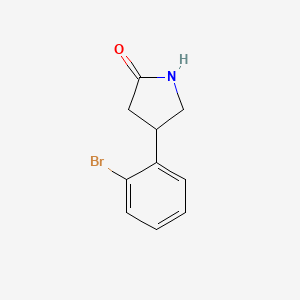
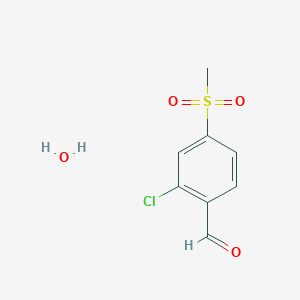
![1,3-dimethyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3087210.png)
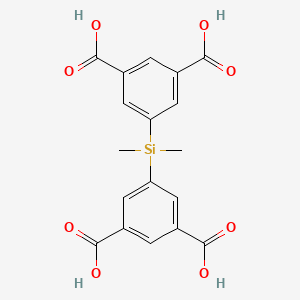
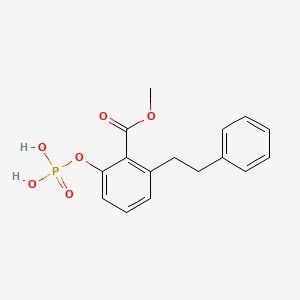
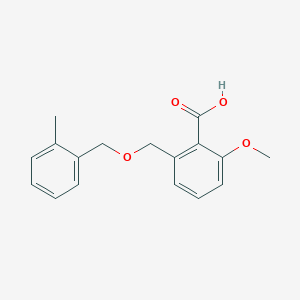
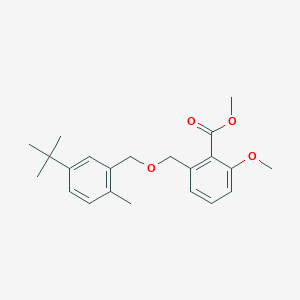
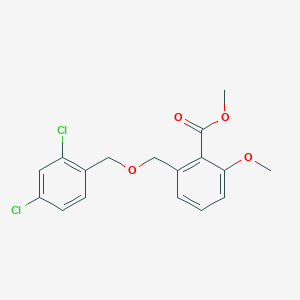
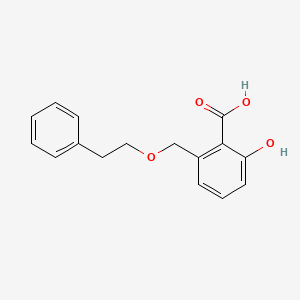
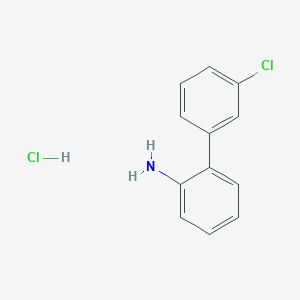
![3-(7-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3087269.png)
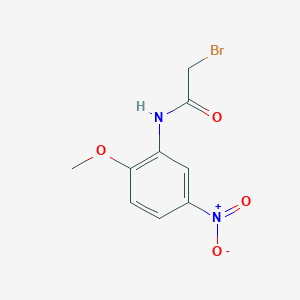
![[2-(1-ethyl-1H-pyrazol-4-yl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B3087277.png)
